molecular formula C13H18FN3O2 B12220656 5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine

5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12220656
M. Wt: 267.30 g/mol
InChI Key: GGHHOKYXOHHZEL-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperidine moiety linked through an oxolane ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of appropriate amines under acidic conditions.

    Introduction of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with an oxirane compound.

    Fluorination: The fluorine atom is introduced at the 5-position of the pyrimidine ring using electrophilic fluorination reagents such as Selectfluor.

    Coupling Reaction: The final step involves the coupling of the fluorinated pyrimidine with the piperidine-oxolane intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions involving pyrimidine derivatives.

    Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of fluorinated pyrimidines in biological systems.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The oxolane and piperidine moieties contribute to the compound’s stability and bioavailability, facilitating its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a fluorinated pyrimidine ring, an oxolane ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18FN3O2

Molecular Weight

267.30 g/mol

IUPAC Name

5-fluoro-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C13H18FN3O2/c14-10-7-15-13(16-8-10)19-12-1-4-17(5-2-12)11-3-6-18-9-11/h7-8,11-12H,1-6,9H2

InChI Key

GGHHOKYXOHHZEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3CCOC3

Origin of Product

United States

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